molecular formula C20H18N2O3S B2645259 9-ethoxy-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 866727-00-6

9-ethoxy-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

Cat. No. B2645259
CAS RN: 866727-00-6
M. Wt: 366.44
InChI Key: JULYMOVCQYTQCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-ethoxy-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a heterocyclic compound that has been extensively studied for its potential as a therapeutic agent. This compound is known for its unique chemical structure, which makes it an attractive target for drug discovery research. In

Scientific Research Applications

Synthesis and Chemical Properties

  • Catalyst-Free Synthesis

    A catalyst-free, one-pot synthesis method for a series of functionalized 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine derivatives, which might include compounds similar to the chemical , has been developed. This method offers mild reaction conditions, high yields, and eco-friendly characteristics (Brahmachari & Nayek, 2017).

  • Novel Synthesis Method

    A new method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, which are important heterocycles in pharmaceutical chemistry, has been proposed. This method extends the possibilities for substituting at a nitrogen atom in the chromenopyrimidine derivatives (Osyanin et al., 2014).

Antimicrobial and Antitubercular Activities

  • Antimicrobial Activities

    Chromene molecules, including derivatives similar to the compound , have been synthesized and shown to possess promising antibacterial activities against various microorganisms (Okasha et al., 2016).

  • Antitubercular and Antimicrobial Activities

    Synthesized derivatives of chromeno[2,3-d]pyrimidine have been evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis and antibacterial activity against various bacterial strains. Some derivatives exhibited significant antitubercular and antimicrobial activities (Kamdar et al., 2011).

Application in Sensing and Drug Development

  • Chemosensor for Hg2+ Ions: A derivative of chromeno[d]pyrimidine-2,5-dione/thione has been developed as a chemosensor, showing excellent sensitivity towards Hg2+ ions. This finding is significant for the detection of mercury, a toxic heavy metal, in various environmental and biological samples (Jamasbi et al., 2021).

Green Synthesis Methods

  • Tannic Acid Catalyzed Synthesis: Functionalized chromeno-pyrimidine-2,5-dione/thione compounds have been synthesized using tannic acid as a green catalyst. This method represents an eco-friendly approach to synthesizing fused pyrimidines (Puvithra & Parthiban, 2020).

properties

IUPAC Name

9-ethoxy-2-(2-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-3-24-16-10-6-7-12-11-14-19(25-17(12)16)21-18(22-20(14)26)13-8-4-5-9-15(13)23-2/h4-10H,3,11H2,1-2H3,(H,21,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULYMOVCQYTQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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